molecular formula C8H8O4 B571602 3,4-Dihydroxyphenylacetic Acid-d5 CAS No. 60696-39-1

3,4-Dihydroxyphenylacetic Acid-d5

Cat. No.: B571602
CAS No.: 60696-39-1
M. Wt: 173.179
InChI Key: CFFZDZCDUFSOFZ-QUWGTZMWSA-N
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Description

3,4-Dihydroxyphenylacetic Acid-d5 is a deuterated form of 3,4-Dihydroxyphenylacetic Acid, which is a metabolite of the neurotransmitter dopamine. This compound is often used in scientific research to study the metabolic pathways and mechanisms of dopamine, as well as in various analytical applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxyphenylacetic Acid-d5 typically involves the incorporation of deuterium atoms into the parent compound, 3,4-Dihydroxyphenylacetic Acid. One common method is the deuteration of 3,4-Dihydroxyphenylacetic Acid using deuterated reagents under specific reaction conditions. For example, the compound can be synthesized by reacting 3,4-Dihydroxyphenylacetic Acid with deuterated acetic anhydride in the presence of a deuterated catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuteration, purification, and quality control to meet the standards required for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyphenylacetic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones or other oxidized derivatives .

Scientific Research Applications

3,4-Dihydroxyphenylacetic Acid-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of metabolites.

    Biology: Employed in studies of dopamine metabolism and its role in neurological processes.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

3,4-Dihydroxyphenylacetic Acid-d5 can be compared with other similar compounds, such as:

    3,4-Dihydroxyphenylacetic Acid: The non-deuterated form, which is also a metabolite of dopamine.

    3-Methoxytyramine: Another dopamine metabolite that undergoes similar degradation pathways.

    Homovanillic Acid: A final degradation product of dopamine metabolism

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in isotopic labeling studies and mass spectrometry applications.

Properties

IUPAC Name

2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-QUWGTZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60696-39-1
Record name 60696-39-1
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